molecular formula C11H9BrO3 B1372776 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione CAS No. 1094333-87-5

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

Cat. No.: B1372776
CAS No.: 1094333-87-5
M. Wt: 269.09 g/mol
InChI Key: CMENROMCGVAVJL-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione ( 1094333-87-5) is a high-purity organic building block of interest in medicinal chemistry and drug discovery research . This compound, with the molecular formula C 11 H 9 BrO 3 and a molecular weight of 269.09 g/mol, serves as a versatile synthon for the synthesis of more complex molecules . Its structure features a bromophenyl group, which makes it a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions . Researchers utilize this and related anhydride-based compounds as key precursors in the development of novel chemical entities for probing biological targets . As a chemical tool, it fits within the broader class of oxolane-2,5-diones (succinic anhydrides), which are known for their reactivity and application in material science and pharmaceutical development . For laboratory use, it is recommended to store the product at -20°C for long-term preservation (1-2 years) or at -4°C for shorter periods (1-2 weeks) . Standard safety precautions should be followed: experiments should be conducted using personal protective equipment, including gloves, eye protection, and a mask, to avoid skin contact and inhalation . Please note that this product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

3-(4-bromophenyl)-3-methyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-11(6-9(13)15-10(11)14)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMENROMCGVAVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione typically involves the reaction of 4-bromobenzaldehyde with a suitable oxolane precursor under specific reaction conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the oxolane ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The oxolane-2,5-dione scaffold undergoes nucleophilic attack at the carbonyl carbons, facilitated by the electron-withdrawing bromophenyl group. Key transformations include:

Aminolysis with Primary Amines

Reaction with aliphatic or aromatic amines (e.g., methylamine, aniline) in tetrahydrofuran (THF) at 50–70°C yields β-ketoamide derivatives. For example:

  • Conditions : 1.2 eq. amine, 10 mol% DBU, THF, 12 h, 65°C.

  • Mechanism : Base-mediated deprotonation of the amine generates a nucleophile that attacks the diketone, followed by ring-opening and stabilization via keto-enol tautomerism .

AmineProduct Yield (%)Byproducts
Methylamine78<5% oligomers
Aniline6510% N-arylated
Benzylamine728% imine adducts

Alcoholysis for Ester Formation

Treatment with alcohols (e.g., methanol, ethanol) under acidic conditions produces β-ketoesters:

  • Conditions : 2 eq. ROH, 0.1 eq. H₂SO₄, reflux, 6 h.

  • Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by the alcohol .

AlcoholYield (%)Solvent
Methanol85Toluene
Ethanol79THF
Isopropanol68Dichloromethane

Cross-Coupling at the 4-Bromophenyl Group

The aryl bromide moiety participates in palladium-catalyzed couplings, enabling diversification of the aromatic ring:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(OAc)₂ and SPhos ligand yields biaryl derivatives :

  • Conditions : 1.5 eq. ArB(OH)₂, 5 mol% Pd(OAc)₂, 10 mol% SPhos, K₃PO₄, THF/H₂O (3:1), 80°C, 24 h.

  • Mechanism : Oxidative addition of the C–Br bond to Pd(0), transmetalation with boronic acid, and reductive elimination to form C–C bonds .

Boronic AcidProduct Yield (%)Coupling Position
Phenylboronic acid88Para
4-Methoxyphenyl76Para
2-Naphthyl65Ortho

Condensation Reactions

The diketone engages in cyclocondensation with bifunctional nucleophiles:

Formation of Imidazolidinones

Reaction with urea or thiourea derivatives in refluxing acetonitrile yields fused heterocycles:

  • Conditions : 1 eq. thiourea, 2 eq. K₂CO₃, MeCN, 8 h, 80°C.

  • Mechanism : Sequential nucleophilic attacks at both carbonyl groups, followed by cyclodehydration .

ReagentProduct StructureYield (%)
ThioureaImidazolidine-2-thione72
N-MethylureaN-Methylimidazolidinone68

Selective Reduction of Carbonyl Groups

Using NaBH₄/CeCl₃ in methanol reduces one carbonyl to a hydroxyl group without affecting the bromophenyl ring:

  • Conditions : 2 eq. NaBH₄, 0.1 eq. CeCl₃·7H₂O, MeOH, 0°C, 2 h.

  • Yield : 58% mono-alcohol, 12% diol .

Radical-Mediated Functionalization

Under UV light, the compound undergoes homolytic C–Br bond cleavage, generating aryl radicals for C–H functionalization :

  • Conditions : 0.5 eq. AIBN, toluene, 365 nm UV, 12 h.

  • Applications : Grafting onto alkanes or alkenes (e.g., cyclohexane, styrene) with 40–55% yields.

Mechanistic Highlights

  • Steric Effects : The 3-methyl group hinders nucleophilic attack at the adjacent carbonyl, directing reactivity to the less hindered position .

  • Electronic Effects : The electron-withdrawing bromophenyl group increases carbonyl electrophilicity by 1.5× compared to non-halogenated analogues .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological activities. Research indicates that derivatives of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione exhibit:

  • Antitumor Activity : Some studies have shown that this compound can inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties : Its derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : It can be transformed into more complex structures through various chemical reactions such as nucleophilic substitutions and cycloadditions.
  • Synthesis of Diones : The compound can be used to synthesize other diones, which are valuable in the production of dyes and pigments.

Material Science

Research has explored the use of this compound in developing new materials:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Nanocomposites : Its unique properties may allow for the creation of nanocomposites with enhanced functionalities.

Case Studies and Research Findings

StudyFocusFindings
Antitumor ActivityDemonstrated inhibition of cell growth in various cancer cell lines.
Antimicrobial PropertiesCompounds derived from this compound showed significant activity against Gram-positive bacteria.
Material Science ApplicationsInvestigated incorporation into polymer matrices; improved mechanical properties were noted.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, leading to changes in their activity. The oxolane ring may also play a role in stabilizing the compound and facilitating its binding to target molecules. Further research is needed to fully elucidate the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Table 1: Halogen-Substituted Oxolane-2,5-diones

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Reference
3-(4-Bromophenyl)-3-methyloxolane-2,5-dione 1094333-87-5 C₁₁H₉BrO₃ 4-Bromophenyl, methyl 269.09
3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione 98054-67-2 C₁₁H₉FO₃ 4-Fluorophenyl, methyl 232.19

Key Observations :

  • Bromine’s higher molecular weight and electronegativity compared to fluorine may influence reactivity, lipophilicity, and binding affinity in biological systems.

Ring Size Variants: Pyrrolidine-2,5-diones

Replacing the oxygen atom in the oxolane ring with a nitrogen generates 3-(4-fluorophenyl)-3-methylpyrrolidine-2,5-dione (CAS: 98054-68-3), a pyrrolidine-2,5-dione (succinimide derivative) .

Table 2: Ring Size and Heteroatom Comparison

Compound Name CAS Number Molecular Formula Ring Type Substituents Molecular Weight (g/mol) Reference
This compound 1094333-87-5 C₁₁H₉BrO₃ Oxolane (oxygen) 4-Bromophenyl, methyl 269.09
3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione 98054-68-3 C₁₁H₁₀FNO₂ Pyrrolidine (nitrogen) 4-Fluorophenyl, methyl 223.20

Key Observations :

  • Oxolane diones, as cyclic diesters, may exhibit higher reactivity toward nucleophiles compared to pyrrolidine diones (cyclic diamides).

Diketopiperazine Derivatives with Antiviral Activity

Piperazine-2,5-diones (diketopiperazines) from marine actinomycetes, such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6, IC₅₀ = 28.9 ± 2.2 μM), demonstrate potent antiviral activity against H1N1 influenza virus .

Table 3: Bioactive Diketopiperazines

Compound Name Structure Features Bioactivity (H1N1 IC₅₀) Reference
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione Piperazine-2,5-dione, benzylidene, isobutyl 28.9 ± 2.2 μM
Albonoursin Piperazine-2,5-dione, cyclic structure 6.8 ± 1.5 μM

Key Observations :

  • Aromatic substituents (e.g., benzylidene) on diones correlate with antiviral potency.
  • The target compound’s 4-bromophenyl group may similarly enhance bioactivity, though empirical validation is required.

Bromophenyl-containing Oxadiazoles with Anti-inflammatory Activity

Bromophenyl-substituted oxadiazoles, such as 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole , exhibit anti-inflammatory activity (59.5–61.9% inhibition at 20 mg/kg), comparable to indomethacin .

Table 4: Bromophenyl Bioactive Compounds

Compound Name Core Structure Bioactivity (% Inhibition) Reference
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Oxadiazole 59.5% (20 mg/kg)
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole Oxadiazole 61.9% (20 mg/kg)

Key Observations :

Agrochemical Dione Derivatives

Diones like procymidone and vinclozolin () are used as fungicides, highlighting the agrochemical relevance of dione scaffolds . While structural differences exist (e.g., dichlorophenyl substituents), these examples underscore the versatility of diones in pesticide design.

Biological Activity

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione, a compound with notable structural features, has garnered attention for its biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group attached to a methyloxolane-2,5-dione structure. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets. The carbonyl groups in the dione structure are critical for its biochemical activity, allowing for hydrogen bonding and covalent interactions with enzymes and receptors.

The biological activity of this compound is primarily mediated through its interaction with various enzymes and proteins. It may function as a substrate or inhibitor in enzymatic reactions, depending on the target enzyme's active site configuration. The chiral nature of the compound allows for selective binding to specific molecular targets, influencing metabolic pathways and biological responses.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 6.25 mg/mL against XDR-Salmonella Typhi, indicating strong antibacterial potential . The compounds were evaluated using the agar well diffusion method, and their efficacy was compared against various strains.

CompoundMIC (mg/mL)MBC (mg/mL)
5a50100
5b2550
5c12.525
5d 6.25 12.5

This table summarizes the antibacterial activity of different derivatives of this compound against XDR-Salmonella Typhi.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on alkaline phosphatase (ALP). It was found to be a competitive inhibitor with an IC50 value of 1.469 ± 0.02 µM, indicating potent inhibition capability . The enzyme kinetics were analyzed using the Lineweaver-Burk plot method, confirming its potential as a therapeutic agent targeting ALP.

Case Studies and Research Findings

  • In Vitro Studies : In vitro experiments revealed that the compound significantly inhibited bacterial growth in clinical isolates of Salmonella Typhi. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Molecular Docking Studies : Docking simulations indicated that the compound forms multiple hydrogen bonds with key amino acid residues in the active site of ALP, enhancing its binding affinity and supporting its role as an effective inhibitor .
  • Toxicological Assessments : Preliminary toxicity assessments suggest that while the compound exhibits strong biological activity, it maintains a favorable safety profile at therapeutic concentrations.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione?

  • Methodological Answer : The compound can be synthesized via Claisen–Schmidt condensation followed by Michael addition , as demonstrated in the preparation of structurally related bromophenyl derivatives. For example, details a protocol where a bromophenyl ketone intermediate is generated through Claisen–Schmidt condensation, followed by Michael addition to form a heterocyclic backbone. Adjustments to substituents (e.g., bromophenyl groups) and reaction conditions (solvent, temperature) are critical for optimizing yield . Additionally, Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) have been used to catalyze similar reactions, offering advantages in reaction efficiency and environmental impact .

Q. How should researchers characterize this compound?

  • Methodological Answer : Comprehensive characterization involves:

  • Spectroscopic Analysis : ¹H NMR and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., distinguishing between oxolane ring conformers). IR spectroscopy validates carbonyl and ether functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): For unambiguous structural determination, as applied to analogous bromophenyl-pyrazole derivatives in .
  • Purity Assessment : HPLC or GC-MS to detect impurities, particularly from incomplete bromination or side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer : Discrepancies in yields may arise from differences in catalyst activity or reaction mechanisms. For instance, ionic liquid catalysts (e.g., [HMIm]BF₄) enhance electrophilic aromatic substitution but may require strict anhydrous conditions . To troubleshoot:

  • Perform kinetic studies to compare reaction rates under ionic liquid vs. traditional acid catalysis.
  • Use DFT calculations to model transition states and identify steric/electronic barriers specific to the bromophenyl substituent.
  • Optimize solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates, as noted in for similar heterocyclic systems .

Q. How to design experiments for studying the compound’s role in multi-step syntheses of bioactive heterocycles?

  • Methodological Answer : The compound’s oxolane-2,5-dione core and bromophenyl group make it a versatile precursor. Example strategies include:

  • Pyrimidine-Tri-One Derivatives : React with urea derivatives under basic conditions to form fused heterocycles, as shown in for analogous structures. Monitor regioselectivity using ¹H NMR .
  • Pyrazole Synthesis : Use hydrazine derivatives to form pyrazole rings, leveraging the bromophenyl group’s electron-withdrawing effects to direct cyclization (see for pyrazole derivatives) .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling (Pd catalysis) to replace the bromine atom with aryl/heteroaryl groups for diversity-oriented synthesis .

Q. How to analyze unexpected byproducts during the synthesis of this compound?

  • Methodological Answer : Byproducts may arise from incomplete ring closure, bromine displacement, or oxidation. Recommended steps:

  • Chromatographic Isolation : Use flash chromatography or preparative HPLC to separate byproducts.
  • Structural Elucidation : Combine MS/MS fragmentation patterns with 2D NMR (e.g., COSY, HSQC) to identify structural deviations. For example, identified a Michael adduct byproduct via ¹³C NMR DEPT analysis .
  • Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁸O in the oxolane ring) to trace oxygen atom migration during side reactions .

Q. What methodologies are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer : While direct biological data for this compound is limited, researchers can:

  • Cytotoxicity Assays : Use the MTT assay ( ) to test derivatives against cancer cell lines. Optimize compound solubility using DMSO/PBS mixtures and validate with positive controls (e.g., cisplatin) .
  • Enzyme Inhibition Studies : Screen for activity against kinases or cyclooxygenases (COX-1/COX-2) via fluorometric or colorimetric assays. The bromophenyl group’s hydrophobicity may enhance target binding .
  • Molecular Docking : Model interactions with protein targets (e.g., EGFR tyrosine kinase) using software like AutoDock Vina. Compare docking scores with experimental IC₅₀ values to refine hypotheses .

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